molecular formula C14H12N2O4 B1390528 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid CAS No. 1087659-19-5

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Cat. No. B1390528
M. Wt: 272.26 g/mol
InChI Key: SIYISUPHWCIBIW-UHFFFAOYSA-N
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Description

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is a compound with the empirical formula C14H12N2O4 and a molecular weight of 272.26 . It is useful in organic synthesis . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid can be represented by the SMILES string COc1cncc(C(=O)Nc2ccccc2)c1C(O)=O . The InChI code for the compound is 1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.26 . It is solid in form . The compound has a LogP value of 2.11370, indicating its lipophilicity . It has a topological polar surface area of 88.5 .

Scientific Research Applications

Green Synthesis Methods

The use of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid in green chemistry is highlighted in a study by Zolfigol et al. (2013), where it serves as a dual and biological organocatalyst. This demonstrates its role in facilitating environmentally friendly synthesis processes (Zolfigol et al., 2013).

Semiconductor Material Research

Research conducted by Wang, Li, and Binbin Wang (2021) explores isonicotinic acid-based porphyrin compounds as potential semiconductor materials. This application emphasizes the material's role in the development of new electronic and photovoltaic devices (Wang, Li, & Wang, 2021).

Schiff Base Compound Synthesis

A study by Yang (2007) involves the synthesis of Schiff base compounds using isonicotinic acid, including 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Yang, 2007).

Molecular Structure Analysis

Uğurlu (2017) conducted a study on the molecular structure and electronic properties of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide, providing insights into the conformational dynamics and potential applications of the compound in molecular electronics (Uğurlu, 2017).

Catalysis in Organic Synthesis

The role of isonicotinic acid, a key component of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid, in catalyzing organic reactions is demonstrated in various studies. This includes its application in the synthesis of pyrazoles and pyrazolines, contributing significantly to the field of organic synthesis and drug discovery (Bh et al., 2011; Bijwe et al., 2012; Nimbalkar, 2012).

Photovoltaic Applications

Patthey et al. (1999) investigated the adsorption of bi-isonicotinic acid on rutile TiO2(110), a key process in the development of dye-sensitized solar cells. This research provides valuable information for the optimization of solar cell efficiency and stability (Patthey et al., 1999).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a flash point . The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

properties

IUPAC Name

3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYISUPHWCIBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670135
Record name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

CAS RN

1087659-19-5
Record name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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